molecular formula C22H24N2O2 B2598638 N-benzyl-4-(benzylamino)-6-methyl-2-oxocyclohex-3-ene-1-carboxamide CAS No. 142458-11-5

N-benzyl-4-(benzylamino)-6-methyl-2-oxocyclohex-3-ene-1-carboxamide

Cat. No.: B2598638
CAS No.: 142458-11-5
M. Wt: 348.446
InChI Key: GLBNMIOAGOTENI-UHFFFAOYSA-N
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Description

N-benzyl-4-(benzylamino)-6-methyl-2-oxocyclohex-3-ene-1-carboxamide is a complex organic compound that features a benzyl group, an amino group, and a carboxamide group attached to a cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-(benzylamino)-6-methyl-2-oxocyclohex-3-ene-1-carboxamide typically involves the following steps:

    Formation of the cyclohexene ring: This can be achieved through a Diels-Alder reaction, where a diene reacts with a dienophile to form the cyclohexene ring.

    Introduction of the benzyl group: Benzylation can be performed using benzyl chloride in the presence of a base such as sodium hydride.

    Carboxamide formation: The carboxamide group can be introduced through the reaction of the corresponding carboxylic acid with an amine in the presence of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-(benzylamino)-6-methyl-2-oxocyclohex-3-ene-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Benzyl chloride (C7H7Cl) in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of various functional groups depending on the nucleophile used.

Scientific Research Applications

N-benzyl-4-(benzylamino)-6-methyl-2-oxocyclohex-3-ene-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-benzyl-4-(benzylamino)-6-methyl-2-oxocyclohex-3-ene-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-4-(benzylamino)picolinamide: Shares structural similarities but differs in the presence of a picolinamide group.

    N-benzyl-4-sulfamoyl-benzamide: Contains a sulfamoyl group instead of a carboxamide group.

Uniqueness

N-benzyl-4-(benzylamino)-6-methyl-2-oxocyclohex-3-ene-1-carboxamide is unique due to its specific combination of functional groups and the cyclohexene ring structure

Properties

IUPAC Name

N-benzyl-4-(benzylamino)-6-methyl-2-oxocyclohex-3-ene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O2/c1-16-12-19(23-14-17-8-4-2-5-9-17)13-20(25)21(16)22(26)24-15-18-10-6-3-7-11-18/h2-11,13,16,21,23H,12,14-15H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLBNMIOAGOTENI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=CC(=O)C1C(=O)NCC2=CC=CC=C2)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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